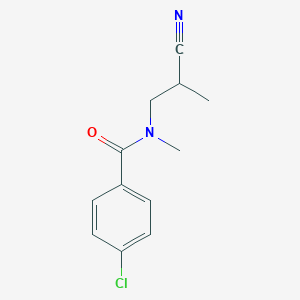
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. It is a compound that has gained attention due to its potential therapeutic applications.
Wirkmechanismus
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide acts as a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and play a role in cognitive function, sensory processing, and inflammation. Activation of α7 nicotinic receptors by 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms. In animal models of depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior. 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. One limitation of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
For research on 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide include further investigation of its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Additionally, research could focus on the development of more soluble analogs of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide that could be administered more easily in experimental settings. Finally, research could explore the potential of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide in other diseases and conditions where inflammation and cognitive dysfunction play a role.
Synthesemethoden
The synthesis of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide involves several steps. The first step is the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-methyl-2-aminoethylamine to form 4-chloro-N-(2-aminoethyl)-N-methylbenzamide. The final step is the reaction of 4-chloro-N-(2-aminoethyl)-N-methylbenzamide with 2-cyanopropyl trifluoromethanesulfonate to form 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms in animal models. In depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(7-14)8-15(2)12(16)10-3-5-11(13)6-4-10/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJPQVFSXOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)

![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)